3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazolone core linked via a 2-oxoethyl group to a piperazine ring, which is further substituted with a pyridazine moiety bearing a 2-methylphenyl group. The benzoxazolone scaffold is associated with diverse biological activities, including anti-inflammatory and metabolic modulation . The piperazine-pyridazine linkage is common in CNS-targeting pharmaceuticals due to its ability to modulate neurotransmitter receptors. The 2-methylphenyl substituent on pyridazine likely enhances lipophilicity and influences binding affinity to target proteins .
Properties
IUPAC Name |
3-[2-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-17-6-2-3-7-18(17)19-10-11-22(26-25-19)27-12-14-28(15-13-27)23(30)16-29-20-8-4-5-9-21(20)32-24(29)31/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTLQKFEZPWNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
6-(3,4-dimethylphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (M452-1244)
- Structure: Replaces the benzoxazolone with a triazolopyridazinone core and introduces a 2-fluorophenyl group on the piperazine.
- Key Differences: The triazolopyridazinone moiety may enhance metabolic stability compared to benzoxazolone.
6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one
- Structure : Features dual chlorophenyl substituents (on pyridazine and piperazine).
- Key Differences :
Analogues with Alternative Heterocyclic Cores
Ethyl 2,4-dioxo-4-(3-oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)butanoate
3-{2-[4-(4-phenoxyphenyl)piperazin-1-yl]ethyl}[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
- Structure: Oxazolo-pyridinone core with a phenoxyphenyl-piperazine side chain.
- Predicted molecular weight (416.47 g/mol) is comparable to the target compound (~430 g/mol), but the extended aromatic system may increase melting point .
Benzoxazole Derivatives with Therapeutic Relevance
Benzoxazole-Thiazolidinedione Hybrids
- Structure: Benzoxazole fused with thiazolidinedione, a known antidiabetic pharmacophore.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships: Piperazine Modifications: Fluorophenyl (M452-1244) and chlorophenyl () substituents on piperazine enhance receptor affinity but may increase off-target toxicity. The target compound’s 2-methylphenyl group balances lipophilicity and safety. Heterocyclic Cores: Benzoxazolone (target) vs. triazolopyridazinone (M452-1244) influences metabolic stability and target selectivity. Benzoxazolone’s hydrogen-bonding capacity may favor solubility over triazolopyridazinone .
- Therapeutic Potential: The target compound’s benzoxazolone and pyridazine motifs align with anti-inflammatory and neuroactive drug candidates, whereas analogues like M452-1244 may prioritize metabolic diseases .
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